![molecular formula C22H24N2O3S B2563448 5-isobutyl-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005271-65-7](/img/structure/B2563448.png)
5-isobutyl-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Description
5-isobutyl-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C22H24N2O3S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality 5-isobutyl-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-isobutyl-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound is a precursor of 4-methylthio-3-butenyl glucosinolate (MTBG), which plays a crucial role in radish phototropism regulation .
- Researchers have synthesized MTBG from commercially available 1,4-butanediol, demonstrating its potential as a probe for further studies .
- MTBG exhibits antioxidant and cytotoxic activities. It has been isolated from radish sprouts (Raphanus sativus L.) and studied for its health benefits .
- The synthetic route used to prepare MTBG allows for the creation of various derivatives. These derivatives can be tailored for specific research purposes or drug development .
- For example, Suzuki–Miyaura cross-coupling, a widely-applied transition metal-catalyzed reaction, could benefit from the compound’s functional group tolerance and mild reaction conditions .
Glucosinolate Biosynthesis and Phototropism Regulation
Antioxidant and Cytotoxic Properties
Chemical Synthesis and Derivatives
Carbon–Carbon Bond Formation Reactions
Protodeboronation Reactions
properties
IUPAC Name |
5-(2-methylpropyl)-3-(4-methylsulfanylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-14(2)13-23-21(25)18-19(15-9-11-17(28-3)12-10-15)24(27-20(18)22(23)26)16-7-5-4-6-8-16/h4-12,14,18-20H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXVJDNUTWFYDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-isobutyl-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione |
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